molecular formula C14H21NO B14960791 3,4-dimethyl-N-pentylbenzamide

3,4-dimethyl-N-pentylbenzamide

Cat. No.: B14960791
M. Wt: 219.32 g/mol
InChI Key: AOGJZCPKBCVYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-pentylbenzamide is an organic compound with the molecular formula C14H21NO It is a derivative of benzamide, where the benzene ring is substituted with two methyl groups at the 3rd and 4th positions and an N-pentyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-pentylbenzamide typically involves the acylation of 3,4-dimethylbenzoic acid with pentylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with pentylamine to yield the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-pentylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzoic acid.

    Reduction: Formation of 3,4-dimethyl-N-pentylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3,4-dimethyl-N-pentylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-pentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylbenzamide: Lacks the N-pentyl group, resulting in different chemical and biological properties.

    N-pentylbenzamide: Lacks the methyl groups on the benzene ring, affecting its reactivity and applications.

    3,4-dimethyl-N-butylbenzamide: Similar structure but with a shorter alkyl chain, leading to differences in solubility and biological activity.

Uniqueness

3,4-dimethyl-N-pentylbenzamide is unique due to the presence of both the 3,4-dimethyl substitution on the benzene ring and the N-pentyl group

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3,4-dimethyl-N-pentylbenzamide

InChI

InChI=1S/C14H21NO/c1-4-5-6-9-15-14(16)13-8-7-11(2)12(3)10-13/h7-8,10H,4-6,9H2,1-3H3,(H,15,16)

InChI Key

AOGJZCPKBCVYNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.